N-(2-oxopropyl)-N-phenylacetamide
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Overview
Description
N-(2-oxopropyl)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a 2-oxopropyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxopropyl)-N-phenylacetamide can be achieved through several methods. One common approach involves the reaction of N-phenylacetamide with 2-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxopropyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of this compound oxo derivatives.
Reduction: Formation of N-(2-hydroxypropyl)-N-phenylacetamide.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-oxopropyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-oxopropyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
N-(2-oxopropyl)-N-phenylacetamide can be compared with other similar compounds, such as:
N-(2-oxopropyl)-N-picolylbenzimidazolium chloride: Similar in structure but with a picolyl group instead of a phenyl group.
This compound oxo derivatives: Oxidized forms of the compound.
N-(2-hydroxypropyl)-N-phenylacetamide: Reduced form of the compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
64450-18-6 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(2-oxopropyl)-N-phenylacetamide |
InChI |
InChI=1S/C11H13NO2/c1-9(13)8-12(10(2)14)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
InChI Key |
KFBRHUBJEYDSMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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